molecular formula C15H19NO4 B11846771 (R)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid

(R)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid

Cat. No.: B11846771
M. Wt: 277.31 g/mol
InChI Key: FDYFMLIBIVYNOU-CYBMUJFWSA-N
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Description

®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid is a chiral compound that belongs to the class of azepane derivatives. Azepane, a seven-membered nitrogen-containing heterocycle, is known for its versatility in organic synthesis and pharmaceutical applications. The benzyloxycarbonyl group attached to the nitrogen atom and the carboxylic acid group at the third position make this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid typically involves the following steps:

    Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced at the third position through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods

Industrial production of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the azepane ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound is studied for its potential as a scaffold for drug design. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.

Medicine

In medicine, derivatives of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid are explored for their therapeutic potential, particularly in the treatment of neurological disorders and infections.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can enhance binding affinity, while the azepane ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.

    ®-1-((Benzyloxy)carbonyl)hexahydroazepine-3-carboxylic acid: A hydrogenated version of the azepane derivative.

    ®-1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid: A positional isomer with the carboxylic acid group at the second position.

Uniqueness

®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the azepane ring, benzyloxycarbonyl group, and carboxylic acid group makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(3R)-1-phenylmethoxycarbonylazepane-3-carboxylic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)13-8-4-5-9-16(10-13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)/t13-/m1/s1

InChI Key

FDYFMLIBIVYNOU-CYBMUJFWSA-N

Isomeric SMILES

C1CCN(C[C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCN(CC(C1)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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